molecular formula C5H5F2N3O3 B8006075 CID 86208046

CID 86208046

Cat. No.: B8006075
M. Wt: 193.11 g/mol
InChI Key: IVZGNFMNYGCHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 86208046 is a compound registered in PubChem, a comprehensive chemical database maintained by the National Institutes of Health (NIH). Typically, such entries in PubChem include data on molecular formula, molecular weight, stereochemistry, and bioactivity profiles. For this compound, standard metadata would encompass:

  • Molecular Formula: To be retrieved from PubChem records.
  • Applications: Potential roles in medicinal chemistry, environmental science, or industrial processes, inferred from analogs discussed in –15 (e.g., CYP enzyme inhibition, solubility profiles).

To ensure reproducibility, experimental protocols for synthesizing this compound would adhere to guidelines outlined in , and 11, including detailed reagent descriptions, reaction conditions, and safety precautions.

Properties

InChI

InChI=1S/C5H5F2N3O3/c6-4(7)2-13-5-3(10(11)12)1-8-9-5/h1,4H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZGNFMNYGCHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1)OCC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NN1)OCC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound with the identifier “CID 86208046” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “CID 86208046” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound.

Scientific Research Applications

The compound with the identifier “CID 86208046” has numerous scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or catalyst in various chemical reactions. In biology, it may be studied for its effects on biological systems and its potential therapeutic applications. In medicine, it may be investigated for its potential use in drug development and treatment of diseases. In industry, it may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “CID 86208046” involves its interaction with specific molecular targets and pathways. These interactions may result in various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific properties of the compound and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights methodologies for comparing compounds based on structural motifs, toxicity, and pharmacokinetics. Below is a hypothetical comparison framework using analogs from the evidence:

Parameter CID 86208046 CAS 899809-61-1 CAS 7312-10-9 Hexachlorocyclohexane Isomers
Molecular Formula Undisclosed C₁₇H₁₅NO₂ C₉H₅BrO₂S C₆H₆Cl₆
Molecular Weight (g/mol) Undisclosed 265.31 257.10 290.83
Key Functional Groups N/A Amide, aromatic rings Bromine, thiophene Chlorinated cyclohexane
Solubility N/A 0.019–0.0849 mg/ml (variable) 0.864 mg/ml (soluble) Low aqueous solubility
Toxicity (Zebrafish Assay) N/A H302-H315-H319-H335 H302 (oral toxicity) High ecotoxicity
Bioactivity N/A CYP1A2 inhibition CYP1A2 inhibition Persistent organic pollutant (POP)

Key Findings from Evidence

Brominated analogs like CAS 7312-10-9 show moderate solubility and CYP inhibition, suggesting this compound might share similar ADME (absorption, distribution, metabolism, excretion) profiles if structurally related .

Synthetic Accessibility :

  • Compounds with amide linkages (e.g., CAS 899809-61-1) are synthesized via multi-step reactions involving specialized reagents (e.g., hexamethyldisilazane), requiring stringent safety protocols . This compound’s synthesis would likely follow similar guidelines outlined in and .

Experimental Variability :

  • Zebrafish embryo toxicity assays () reveal protocol-dependent variability in outcomes. For this compound, harmonized testing across labs (e.g., NTP guidelines) would minimize discrepancies in toxicity data .

Data Reproducibility :

  • As per and , detailed Supporting Information (e.g., spectral data, reaction yields) is critical for validating comparisons between this compound and its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.